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Compound of Interest

Compound Name: 3-Isopropoxybenzaldehyde

Cat. No.: B1298940 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR) and infrared (IR) spectral data for 3-isopropoxybenzaldehyde. Designed for

researchers, scientists, and professionals in drug development, this document details the

characteristic spectral signatures of the compound and outlines the standard methodologies for

data acquisition.

Spectral Data Summary
The empirical formula for 3-isopropoxybenzaldehyde is C₁₀H₁₂O₂, with a molecular weight of

164.20 g/mol . The structural and spectral characteristics are summarized below.

¹H NMR Spectral Data
While a publicly accessible, complete dataset for 3-isopropoxybenzaldehyde is not readily

available, data for the closely related compound, 3-iodo-4-isopropoxybenzaldehyde, can

provide valuable comparative insights. It is important to note that the iodine atom will induce

shifts in the aromatic region.
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Assignment
Chemical Shift (δ)

ppm
Multiplicity

Coupling Constant

(J) Hz

Aldehyde-H ~9.8 - 10.0 Singlet -

Aromatic-H ~7.0 - 7.8 Multiplet -

Isopropoxy-CH ~4.6 - 4.8 Septet ~6.0

Isopropoxy-CH₃ ~1.3 - 1.4 Doublet ~6.0

Note: The chemical shifts for the aromatic protons of 3-isopropoxybenzaldehyde are

expected to differ from the iodo-substituted analog due to the absence of the deshielding effect

of the iodine atom.

¹³C NMR Spectral Data
Similar to the proton NMR data, a complete public dataset for 3-isopropoxybenzaldehyde is

elusive. The table below shows the expected chemical shift ranges based on analogous

structures.

Assignment Chemical Shift (δ) ppm

Aldehyde C=O ~190 - 193

Aromatic C-O ~158 - 162

Aromatic C-CHO ~136 - 138

Aromatic C-H ~110 - 130

Isopropoxy-CH ~70 - 72

Isopropoxy-CH₃ ~21 - 23

Infrared (IR) Spectral Data
The IR spectrum provides key information about the functional groups present in the molecule.
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Frequency (cm⁻¹) Vibration Type Functional Group

~2980 - 2930 C-H Stretch (sp³) Isopropoxy group

~2840 - 2740 C-H Stretch Aldehyde

~1700 - 1680 C=O Stretch Aldehyde

~1600, ~1470 C=C Stretch Aromatic Ring

~1250 - 1200 C-O Stretch (Aryl Ether) Isopropoxy-Aromatic

~1100 C-O Stretch Isopropoxy group

Experimental Protocols
The following sections describe the detailed methodologies for acquiring NMR and IR spectra

of small organic molecules like 3-isopropoxybenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. Sample Preparation:

Approximately 5-10 mg of the 3-isopropoxybenzaldehyde sample is accurately weighed.

The sample is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g.,

chloroform-d, CDCl₃) in a clean, dry NMR tube.

A small amount of a reference standard, such as tetramethylsilane (TMS), is added if not

already present in the solvent, to calibrate the chemical shift scale to 0 ppm.

The NMR tube is capped and gently agitated to ensure complete dissolution and

homogeneity of the sample.

2.1.2. ¹H NMR Data Acquisition:

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Parameters:
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Pulse Program: Standard single-pulse experiment.

Acquisition Time: Typically 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16 scans, depending on the sample concentration.

Spectral Width: A range that encompasses all expected proton signals (e.g., 0-12 ppm).

2.1.3. ¹³C NMR Data Acquisition:

Instrument: A high-resolution NMR spectrometer equipped with a broadband probe.

Parameters:

Pulse Program: Standard proton-decoupled pulse sequence.

Acquisition Time: Typically 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 128 scans or more, as the ¹³C nucleus has a low natural abundance

and sensitivity.

Spectral Width: A range that covers all expected carbon signals (e.g., 0-200 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
2.2.1. Sample Preparation (Neat Liquid):

Ensure the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer is clean.

Place a single drop of the liquid 3-isopropoxybenzaldehyde sample directly onto the center

of the ATR crystal.

If using a transmission cell (for non-volatile liquids), apply a thin film of the sample between

two salt plates (e.g., NaCl or KBr).
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2.2.2. Data Acquisition:

Instrument: A Fourier-Transform Infrared Spectrometer.

Parameters:

Mode: Attenuated Total Reflectance (ATR) or Transmission.

Spectral Range: Typically 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Background: A background spectrum of the clean, empty ATR crystal or salt plates is

recorded and automatically subtracted from the sample spectrum.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic characterization of a

small organic molecule like 3-isopropoxybenzaldehyde.
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Caption: Workflow for Spectroscopic Analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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